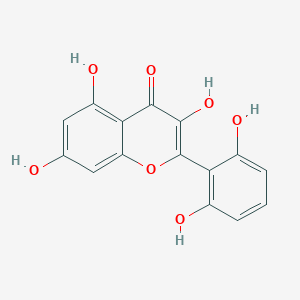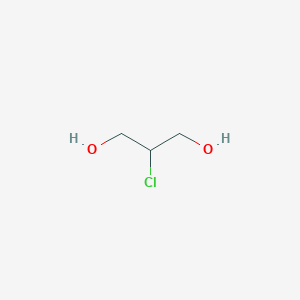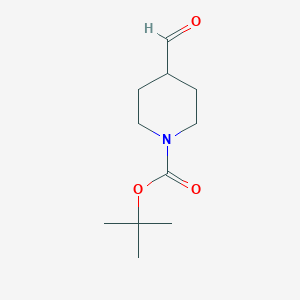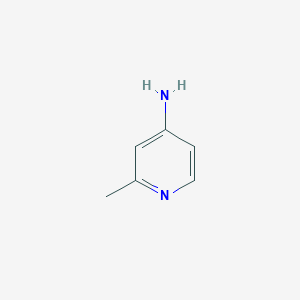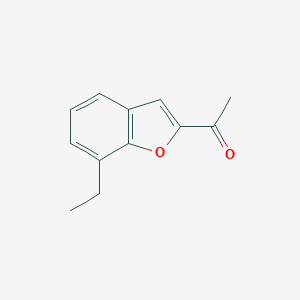
2-Acetyl-7-ethylbenzofuran
Overview
Description
2-Acetyl-7-ethylbenzofuran is an organic compound characterized by a benzofuran ring with an acetyl group at the 2-position and an ethyl group at the 7-position. This compound is known for its applications in the synthesis of various pharmaceuticals and its potential biological activities.
Mechanism of Action
Target of Action
2-Acetyl-7-ethylbenzofuran is an intermediate in the production of Bufuralol Hydrochloride . Bufuralol is a non-selective beta blocker with membrane-stabilizing activity and intrinsic sympathomimetic activity. It is used in the treatment of hypertension and angina pectoris.
Mode of Action
It is known that the compound is characterized by a benzofuran ring with an acetyl group at the 2-position and an ethyl group at the 7-position. Benzofuran compounds are known to undergo a variety of chemical reactions.
Biochemical Pathways
Benzofuran compounds, including this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds
Pharmacokinetics
The compound’s molecular weight (18822 g/mol) and structure suggest that it may have good bioavailability .
Result of Action
Given its role as an intermediate in the production of bufuralol hydrochloride , it may contribute to the therapeutic effects of this drug.
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran compounds have been found to have significant cell growth inhibitory effects
Cellular Effects
Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that benzofuran compounds can interact with various enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-7-ethylbenzofuran typically involves the reaction of 7-ethylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-7-ethylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: 2-Carboxy-7-ethylbenzofuran
Reduction: 2-Hydroxy-7-ethylbenzofuran
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-Acetyl-7-ethylbenzofuran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in manufacturing processes to improve product quality and efficiency.
Comparison with Similar Compounds
- 2-Acetylbenzofuran
- 7-Ethylbenzofuran
- 2-Hydroxy-7-ethylbenzofuran
Comparison: 2-Acetyl-7-ethylbenzofuran is unique due to the presence of both an acetyl and an ethyl group on the benzofuran ring. This dual substitution enhances its reactivity and potential biological activities compared to its analogs. The specific positioning of these groups also influences the compound’s physical and chemical properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-(7-ethyl-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUMBVQDEFOAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1OC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498725 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59664-03-8 | |
| Record name | 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
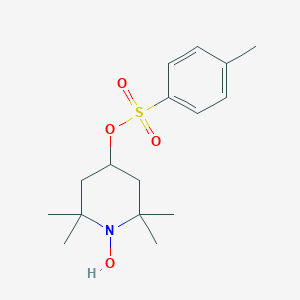
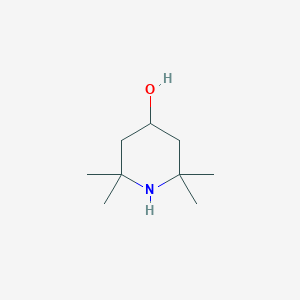

![(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B29944.png)
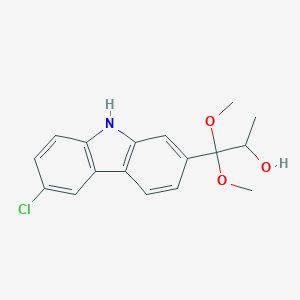
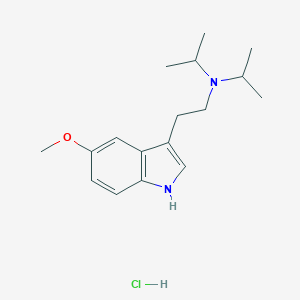
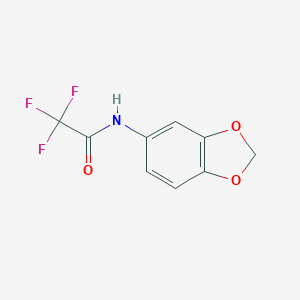
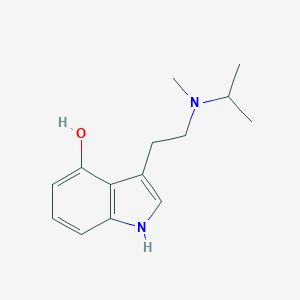
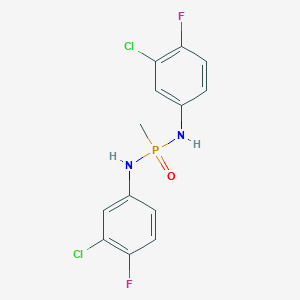
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
